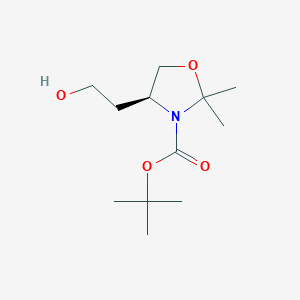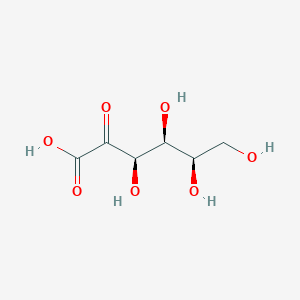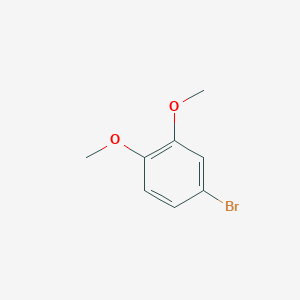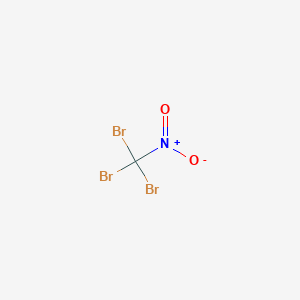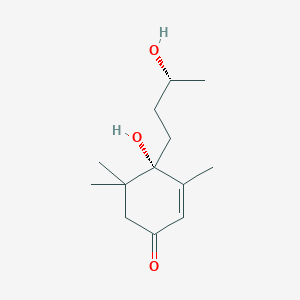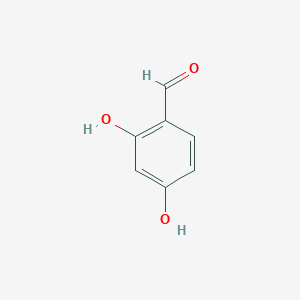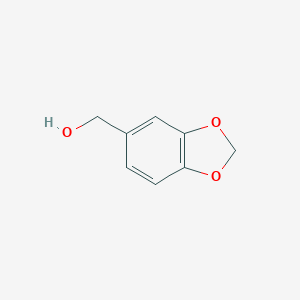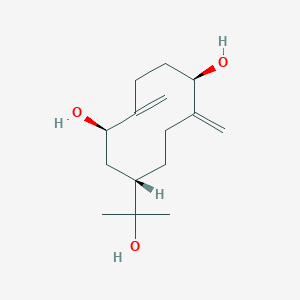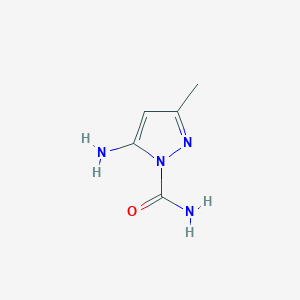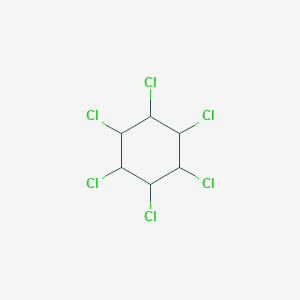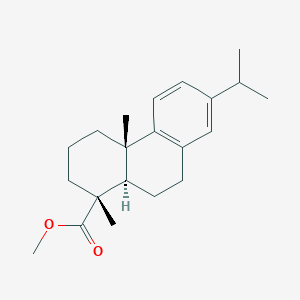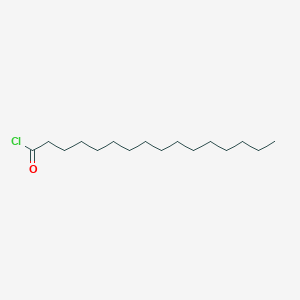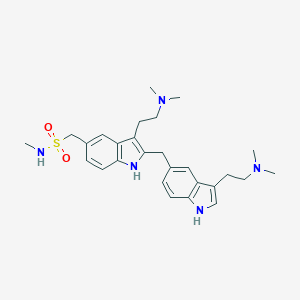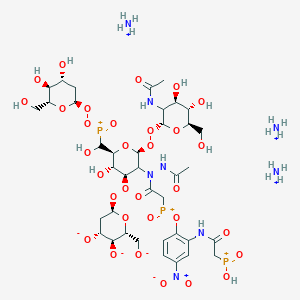
(Glcnac)4TP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Glcnac)4TP is a molecule that has gained significant attention in scientific research due to its potential applications in various fields of study. It is a tetrasaccharide consisting of four N-acetylglucosamine (GlcNAc) residues linked together in a specific pattern. This molecule has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Mécanisme D'action
(Glcnac)4TP acts as a substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar residues to proteins or other molecules. When (Glcnac)4TP is used as a substrate, it can be incorporated into glycans, which are complex sugar molecules that are attached to proteins. The incorporation of (Glcnac)4TP into glycans can affect protein function and stability, which can be studied using various techniques.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (Glcnac)4TP depend on its incorporation into glycans. The incorporation of (Glcnac)4TP into glycans can affect protein stability, folding, and function. Additionally, (Glcnac)4TP has been shown to play a role in various biological processes, including cell adhesion, signaling, and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (Glcnac)4TP in laboratory experiments is its ability to mimic the natural glycosylation of proteins. This allows for the study of the effects of glycosylation on protein function in a more natural setting. However, (Glcnac)4TP has limitations in terms of its stability and solubility, which can affect its use in laboratory experiments.
Orientations Futures
There are several future directions for (Glcnac)4TP research. One direction is the development of new synthesis methods that can improve the stability and solubility of the molecule. Additionally, (Glcnac)4TP can be used in the development of new glycan microarrays to study the interactions between glycans and proteins. Finally, (Glcnac)4TP can be used in the study of disease mechanisms, such as cancer, where glycosylation plays a crucial role in disease progression.
Conclusion:
(Glcnac)4TP is a molecule that has significant potential in scientific research. Its ability to mimic natural glycosylation makes it a valuable tool in the study of protein function and stability. While there are limitations to its use in laboratory experiments, new synthesis methods and applications are being developed to overcome these limitations. The future of (Glcnac)4TP research is promising, and it is likely to play a crucial role in various fields of study, including disease mechanisms and drug development.
Méthodes De Synthèse
(Glcnac)4TP can be synthesized using several methods, including chemical synthesis and enzymatic synthesis. In chemical synthesis, the molecule is synthesized using various chemical reactions, such as glycosylation reactions. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the molecule. One of the most commonly used enzymes for (Glcnac)4TP synthesis is β-1,4-N-acetylglucosaminyltransferase.
Applications De Recherche Scientifique
(Glcnac)4TP has several potential applications in scientific research. One of the most significant applications is in the study of protein glycosylation. Glycosylation is a post-translational modification that plays a crucial role in protein function and stability. (Glcnac)4TP can be used as a tool to study the effects of glycosylation on protein function. Additionally, (Glcnac)4TP has been used in the development of glycan microarrays, which are used to study the interactions between glycans and proteins.
Propriétés
Numéro CAS |
141334-39-6 |
|---|---|
Nom du produit |
(Glcnac)4TP |
Formule moléculaire |
C38H66N8O32P3+3 |
Poids moléculaire |
1239.9 g/mol |
Nom IUPAC |
triazanium;(2R,3S,4R,6R)-6-[(2S,4R,5R,6S)-2-[(2R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]peroxy-3-[acetamido-[2-[[2-[[2-[hydroxy(oxo)phosphaniumyl]acetyl]amino]-4-nitrophenoxy]-oxophosphaniumyl]acetyl]amino]-6-[[[(2R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]peroxy-oxophosphaniumyl]-hydroxymethyl]-5-hydroxyoxan-4-yl]peroxy-2-(oxidomethyl)oxane-3,4-diolate |
InChI |
InChI=1S/C38H54N5O32P3.3H3N/c1-13(47)39-27-32(56)31(55)22(10-46)67-37(27)72-73-38-28(42(41-14(2)48)24(52)12-77(63)74-19-4-3-15(43(59)60)5-16(19)40-23(51)11-76(61)62)34(71-69-25-6-17(49)29(53)20(8-44)65-25)33(57)35(68-38)36(58)78(64)75-70-26-7-18(50)30(54)21(9-45)66-26;;;/h3-5,17-18,20-22,25-38,45-46,50,54-58H,6-12H2,1-2H3,(H,39,47)(H,40,51)(H,41,48)(H,61,62);3*1H3/p+3/t17-,18-,20-,21-,22-,25-,26-,27?,28?,29+,30+,31-,32-,33+,34-,35+,36?,37-,38+;;;/m1.../s1 |
Clé InChI |
AHCITEWHMUTRRH-DHKBBINDSA-Q |
SMILES isomérique |
CC(=O)NC1[C@H]([C@@H]([C@H](O[C@@H]1OO[C@H]2C([C@H]([C@@H]([C@H](O2)C(O)[P+](=O)OO[C@@H]3C[C@H]([C@@H]([C@H](O3)CO)O)O)O)OO[C@@H]4C[C@H]([C@@H]([C@H](O4)C[O-])[O-])[O-])N(C(=O)C[P+](=O)OC5=C(C=C(C=C5)[N+](=O)[O-])NC(=O)C[P+](=O)O)NC(=O)C)CO)O)O.[NH4+].[NH4+].[NH4+] |
SMILES |
CC(=O)NC1C(C(C(OC1OOC2C(C(C(C(O2)C(O)[P+](=O)OOC3CC(C(C(O3)CO)O)O)O)OOC4CC(C(C(O4)C[O-])[O-])[O-])N(C(=O)C[P+](=O)OC5=C(C=C(C=C5)[N+](=O)[O-])NC(=O)C[P+](=O)O)NC(=O)C)CO)O)O.[NH4+].[NH4+].[NH4+] |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OOC2C(C(C(C(O2)C(O)[P+](=O)OOC3CC(C(C(O3)CO)O)O)O)OOC4CC(C(C(O4)C[O-])[O-])[O-])N(C(=O)C[P+](=O)OC5=C(C=C(C=C5)[N+](=O)[O-])NC(=O)C[P+](=O)O)NC(=O)C)CO)O)O.[NH4+].[NH4+].[NH4+] |
Synonymes |
(GlcNAc)4TP GlcNAc(alpha)-P-3GlcNAc(alpha)-P-3GlcNAc(alpha)-P-3GlcNAc(beta)-ONp 4-nitrophenyl, triammonium salt tetra(2-acetamido-2-deoxy-D-glucopyranosyl)triphosphate 4-nitrophenyl, triammonium salt tetra(2-acetamido-2-deoxy-glucopyranosyl)triphosphate 4-nitrophenyl tetra(N-acetylglucosaminyl)triphosphate 4-nitrophenyl, triammonium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



